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molecular formula C14H12ClF3N2 B8426702 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-phenylethanamine

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-phenylethanamine

Cat. No. B8426702
M. Wt: 300.70 g/mol
InChI Key: XKNCDAOFGHIIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560567B2

Procedure details

5.6 g (0.0187 mol) of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-phenylethanone are diluted in 50 mL of methanol. 50 g of molecular sieves 3 Å, 14.4 g (0.187 mol) of ammonium acetate and 2.45 g (0.037 mol) of sodium cyanoborohydride are then consequently added. The pH is adjusted to 5-6 with acetic acid (1 mL). After of 4 days of reaction at room temperature, the medium is filtered and 1M aqueous sodium hydroxide is added until pH=12. 150 mL of ethyl acetate are added, after separation, the aqueous phase is extracted twice with 150 mL of ethyl acetate.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
2.45 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:12][C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=O)=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:27].[Na+].C(O)(=O)C>CO>[Cl:1][C:2]1[C:3]([CH2:12][CH:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[NH2:27])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)CC(=O)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
14.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
2.45 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After of 4 days of reaction at room temperature
Duration
4 d
FILTRATION
Type
FILTRATION
Details
the medium is filtered
ADDITION
Type
ADDITION
Details
1M aqueous sodium hydroxide is added until pH=12
ADDITION
Type
ADDITION
Details
150 mL of ethyl acetate are added
CUSTOM
Type
CUSTOM
Details
after separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with 150 mL of ethyl acetate

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)CC(N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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